molecular formula C20H21ClN4O B2846199 3-(4-chloro-3-methylphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide CAS No. 2034548-14-4

3-(4-chloro-3-methylphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide

Cat. No. B2846199
CAS RN: 2034548-14-4
M. Wt: 368.87
InChI Key: VVAVEQUVOIYHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chloro-3-methylphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H21ClN4O and its molecular weight is 368.87. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonist Development

One study describes the development of a neurokinin-1 (NK1) receptor antagonist, which is significant for its potential in treating emesis (vomiting) and depression. The compound discussed has a high affinity for the NK1 receptor and shows efficacy in pre-clinical tests, suggesting its utility in clinical settings for conditions related to NK1 receptor activity (Harrison et al., 2001).

Antibacterial Activity of Azole Derivatives

Research on the synthesis of azole derivatives from certain propanehydrazide compounds and their antibacterial activity demonstrates the potential of these molecules in developing new antimicrobial agents. The study highlights the synthesis of various derivatives and their effective antibacterial properties against specific pathogens (Tumosienė et al., 2012).

Antioxidant and Anticancer Activity

Another study focuses on the synthesis of novel derivatives of a related compound, examining their antioxidant and anticancer activities. The research found that certain derivatives exhibited significant antioxidant activity, comparable to well-known antioxidants like ascorbic acid, and displayed cytotoxic effects against specific cancer cell lines, suggesting their potential in cancer therapy (Tumosienė et al., 2020).

Molecular Docking and Biological Potentials

Further research on new quinazoline and quinazoline-4-one derivatives, including synthesis, molecular docking, and evaluation of biological potentials, indicates the approach towards designing compounds with specific biological activities. This includes the exploration of their use as urease inhibitors, showcasing the compound's potential in addressing conditions associated with urease activity (Borik & Hussein, 2021).

Synthesis and Nonlinear Optical Properties

The synthesis and investigation of the nonlinear optical properties of certain derivatives show applications beyond biomedical fields, extending into materials science for potential use in optical device applications. This highlights the compound's versatility and the broad scope of research applications ranging from medicine to advanced materials technology (Rahulan et al., 2014).

properties

IUPAC Name

3-(4-chloro-3-methylphenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O/c1-15-13-16(7-9-18(15)21)8-10-20(26)24-19(14-25-22-11-12-23-25)17-5-3-2-4-6-17/h2-7,9,11-13,19H,8,10,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAVEQUVOIYHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chloro-3-methylphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide

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